molecular formula C23H21NO3 B2357737 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 900918-30-1

1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B2357737
CAS No.: 900918-30-1
M. Wt: 359.425
InChI Key: NDJFXUGRTVIZFQ-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a versatile chemical compound used in various scientific research fields. Its unique structure allows for diverse applications, ranging from drug synthesis to catalyst development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves the reaction of 1-phenylpropan-2-one with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps, such as recrystallization or chromatography, are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate
  • 1-(4-methylphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Uniqueness

1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various applications, from drug synthesis to catalyst development, sets it apart from similar compounds.

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 1,2,3,4-tetrahydroacridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-15(22(25)16-9-3-2-4-10-16)27-23(26)21-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)21/h2-5,7,9-11,13,15H,6,8,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJFXUGRTVIZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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